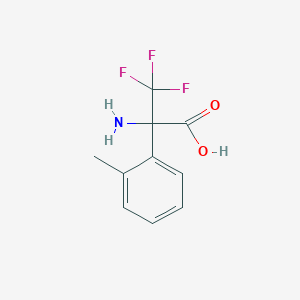

Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate

Vue d'ensemble

Description

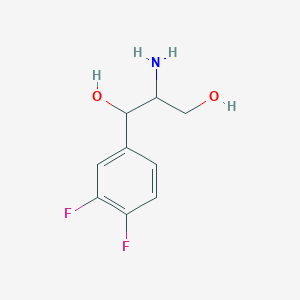

Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate is a chemical compound with the molecular formula C8H17NO3 . It is a powder in physical form . The compound has a molecular weight of 175.23 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate involves a reduction method for the erythro isomer and an inversion method for the threo isomer . The erythro isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer was effectively converted into its threo isomer with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .Molecular Structure Analysis

The InChI code for Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate is 1S/C8H17NO3/c1-7(2,3)12-6(10)8(4,11)5-9/h11H,5,9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique

Synthesis Applications

- Total Synthesis of Cryptophycin-24 (Arenastatin A): The compound has been utilized in the synthesis of cryptophycins, particularly in creating a significant component for cryptophycin-24 (arenastatin A), demonstrating its role in synthesizing complex molecular structures with potential bioactivity (Eggen et al., 2000).

- Asymmetric Synthesis of 3,6-Dideoxy-3-amino-L-talose: It also finds application in the highly diastereoselective synthesis of sugar analogs, showcasing its versatility in creating stereochemically complex molecules (Csatayová et al., 2011).

- Enantioselective Synthesis of β-Alanine Derivatives: The compound has been used in synthesizing β-analogues of aromatic amino acids, indicating its importance in producing enantiomerically enriched amino acids (Arvanitis et al., 1998).

Material Science and Catalysis

- Chemoselective Synthesis of 2H-Chromene or Coumarin Derivatives: Its reactivity has been exploited in chemoselective synthesis methods, offering pathways to produce 2H-chromene or coumarin derivatives from common Baylis-Hillman adducts (Faridoon et al., 2015).

- Versatile Intermediates for Asymmetric Synthesis of Amines: It serves as a precursor in the preparation of N-tert-butanesulfinyl imines, showcasing its utility in asymmetric amine synthesis, highlighting its role in chiral chemistry and catalysis (Ellman et al., 2002).

Biochemistry and Chemical Biology

- Tag for High-Molecular-Weight Systems: An unnatural amino acid derivative, O-tert-Butyltyrosine, has been used as an NMR tag for studying high-molecular-weight systems and measuring ligand-binding affinities, suggesting applications in structural biology and drug discovery (Chen et al., 2015).

Propriétés

IUPAC Name |

tert-butyl 3-amino-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-7(2,3)12-6(10)8(4,11)5-9/h11H,5,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTIYVJWKYSYDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-amino-2-hydroxy-2-methylpropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1528751.png)

![3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528763.png)

![2-[2-(Propan-2-yl)oxan-4-yl]acetic acid](/img/structure/B1528767.png)

![3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528770.png)